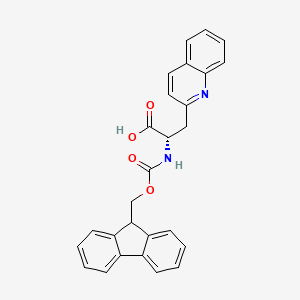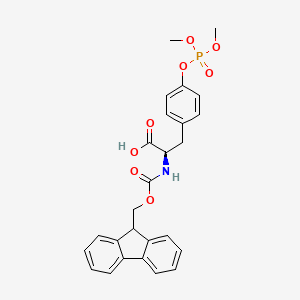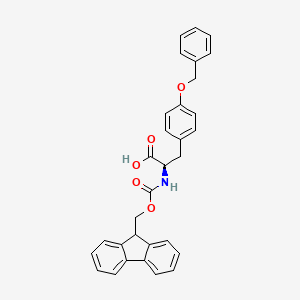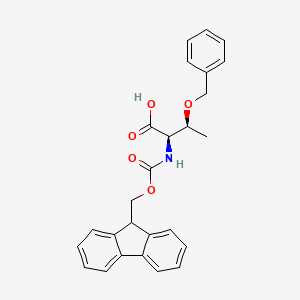
Fmoc-beta-(2-quinolyl)-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-(2-quinolyl)-Ala-OH is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of the amino acid alanine, and it is often used as a building block in peptide synthesis. This compound has a variety of biochemical and physiological effects, and it can be used in a number of different laboratory experiments.
Aplicaciones Científicas De Investigación
Avoiding Side-Reactions in Peptide Synthesis
Studies have identified that Fmoc-beta-(2-quinolyl)-Ala-OH plays a crucial role in mitigating side-reactions during the synthesis of Fmoc-protected amino acids. For instance, Fmoc-2-mercaptobenzothiazole has been proposed as a reagent to avoid side-reactions such as the formation of Fmoc-beta-Ala-OH and dipeptides, which are common when using traditional Fmoc-OSu or chloroformates for amino acid protection (Isidro-Llobet et al., 2007). This advancement highlights the importance of selecting appropriate reagents to enhance the purity of peptide products.
Addressing Impurities in Fmoc-Amino Acids
The presence of Fmoc-beta-Ala-OH as an impurity in Fmoc-protected amino acid derivatives has been a notable concern in peptide synthesis. Investigations have shown that this impurity, along with Fmoc-beta-Ala-amino acid-OH, can arise from contamination in raw materials, affecting the purity of proprietary peptide drugs. Collaborative efforts with suppliers to introduce new specifications have significantly reduced these impurities, improving the manufacturing process of peptide-based drug substances (Hlebowicz et al., 2008).
Development of Self-Assembling Peptide Materials
Research into ester-containing self-assembling peptides, facilitated by the use of Fmoc-conjugated sequences, has opened new avenues in biomaterials science. For example, a study on Fmoc-Ala-Lac demonstrated the ability of these peptides to form gels and nanostructures without relying on β-sheet-like hydrogen bonding. This discovery suggests potential applications in designing degradable materials for biomedical purposes, challenging previous assumptions about the mechanisms driving peptide self-assembly (Eckes et al., 2014).
Enhancing Drug Delivery Systems
The synthesis of PEGtide dendrons for macrophage targeting, using Fmoc-β-Ala-resin among other components, exemplifies the compound's utility in creating advanced drug delivery systems. These dendrons, functionalized with mannose residues, showed promising results in targeting macrophages through mannose receptors, highlighting the potential of Fmoc-beta-(2-quinolyl)-Ala-OH derivatives in nanocarrier design for targeted therapeutic applications (Gao et al., 2013).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144620 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-(2-quinolyl)-Ala-OH | |
CAS RN |
214852-56-9 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














